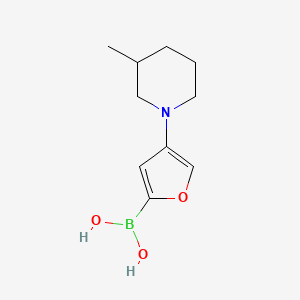
(4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative with a molecular formula of C10H16BNO3 and a molecular weight of 209.05 g/mol . This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 3-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the reaction of 3-methylpiperidine with a furan derivative containing a boronic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the boronic acid group, forming various boronate esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Boronate esters are often formed using alcohols or phenols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Boronate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boronate esters makes it useful in the development of sensors and other analytical tools .
Wirkmechanismus
The mechanism of action of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: This compound is structurally similar due to the presence of a piperidine ring but differs in its functional groups and overall structure.
4-(3-Methylpiperidin-1-yl)furan-2-boronic acid pinacol ester: This ester derivative shares the core structure but has different chemical properties due to the esterification.
Uniqueness: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to its combination of a furan ring and a boronic acid group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly valuable in organic synthesis .
Eigenschaften
Molekularformel |
C10H16BNO3 |
|---|---|
Molekulargewicht |
209.05 g/mol |
IUPAC-Name |
[4-(3-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-3-2-4-12(6-8)9-5-10(11(13)14)15-7-9/h5,7-8,13-14H,2-4,6H2,1H3 |
InChI-Schlüssel |
IHDSBTNDTJBSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CO1)N2CCCC(C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




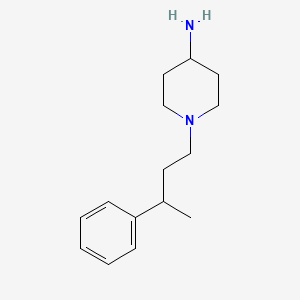

![2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13335094.png)
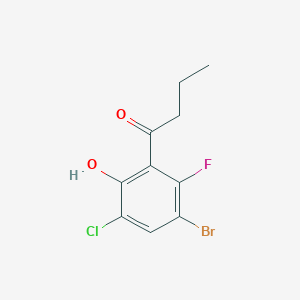
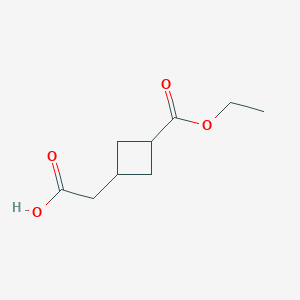
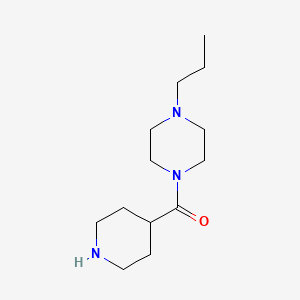

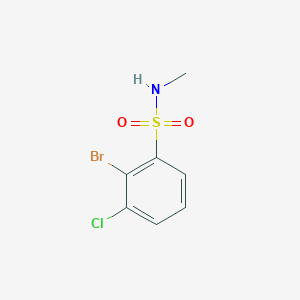
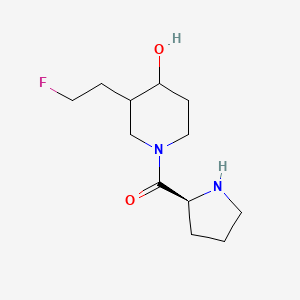
![N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B13335146.png)
![7-Propanoylspiro[4.5]decan-6-one](/img/structure/B13335147.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B13335161.png)
